N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c21-26(22,16-1-2-17-18(11-16)24-9-8-23-17)19-12-14-3-6-20(7-4-14)15-5-10-25-13-15/h1-2,11,14-15,19H,3-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNFDGPPPUFCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the thiolane and piperidine rings, followed by their integration with the benzodioxine moiety. Common reagents used in these reactions include various sulfonyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been investigated for its potential therapeutic effects in several areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
- Antiviral Properties : Research indicates potential antiviral applications, particularly against viral infections where traditional therapies are ineffective.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Enzyme Inhibition Studies
The sulfonamide group in this compound is known to inhibit specific enzymes. Research has focused on its potential as an inhibitor of:
- α-glucosidase : Targeting this enzyme could be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
- Acetylcholinesterase : Inhibition of this enzyme may have implications for treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Thiolane and Piperidine Rings : Initial reactions focus on constructing these key structural components.
- Integration with Benzodioxine Moiety : Subsequent reactions involve coupling these rings with the benzodioxine structure using sulfonyl chlorides and amines as reagents.
Industrial Production Methods
In industrial settings, optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as high-pressure reactors and continuous flow systems are often employed. Advanced purification methods like chromatography and crystallization are utilized to obtain the final product in high quality .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antimicrobial Studies : Research published in Brazilian Journal of Pharmaceutical Sciences demonstrated promising results against specific bacterial strains .
- Enzyme Inhibition Research : A study focusing on enzyme inhibition revealed that derivatives of benzodioxine sulfonamides could effectively inhibit α-glucosidase and acetylcholinesterase, suggesting their use in diabetes management and neuroprotection .
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their properties:
Key Observations
- Substituent Impact: The thiolan-piperidine group in the target compound may enhance lipid solubility and target binding compared to simpler substituents (e.g., 3-methylphenyl in ’s analog) . Benzothiazole derivatives () replace benzodioxine with a fused aromatic system, possibly altering target selectivity .
Synthetic Accessibility :
Biological Activity
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A piperidine ring which is known for its biological activity.
- A thiolan moiety that may enhance the compound's interaction with biological targets.
- A benzodioxine sulfonamide group , contributing to its pharmacological properties.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity and leading to desired therapeutic effects.
- Enzyme Inhibition : It has been suggested that the sulfonamide group may inhibit certain enzymes, which could be beneficial in treating conditions like hypertension or infections.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
| Compound | Activity Type | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 1 | Antibacterial | E. coli, S. aureus | 32.6 μg/mL |
| 2 | Antifungal | C. albicans | 47.5 μg/mL |
These findings suggest that derivatives of this compound could be developed as effective antimicrobial agents.
Cytotoxicity and Anticancer Potential
Recent studies have explored the cytotoxic properties of related compounds, indicating that they can act as potential anticancer agents. For example:
| Compound ID | Cancer Type | IC50 Value (μg/mL) | Cell Line Tested |
|---|---|---|---|
| 23 | Breast Carcinoma | 1.16 | T47D |
| 24 | Colon Carcinoma | 0.63 | HT-29 |
The above data illustrates the promising anticancer activity associated with similar chemical structures.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antimicrobial Activity : A review highlighted derivatives with a thiadiazole core showing significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a similar mechanism might be applicable to our compound .
- Cytotoxic Evaluation : Research indicated that certain derivatives exhibited strong antiproliferative effects on various cancer cell lines while remaining non-toxic to normal cells .
- In Silico Studies : Computational docking studies have provided insights into how these compounds interact at the molecular level, enhancing our understanding of their potential pharmacological effects .
Q & A
Basic: What are the recommended strategies for optimizing the synthesis yield of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonamide bond formation and piperidine-thiolane coupling. Key strategies:
- Step 1 : Use 1,4-benzodioxine-6-sulfonyl chloride as the starting material. React with 1-(thiolan-3-yl)piperidin-4-ylmethylamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
- Step 2 : Optimize reaction time and temperature (e.g., 24–48 hours at 60–80°C) to enhance intermediate stability .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
- Analytical Validation : Confirm structure via H/C NMR and LC-MS. Monitor impurities using HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. Address via:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., donepezil for cholinesterase inhibition) .
- SAR Analysis : Compare activity of derivatives (e.g., substituents on the benzodioxine ring) to identify critical functional groups .
- Meta-Analysis : Tabulate published IC values and correlate with experimental variables:
| Study | IC (nM) | Assay Type | Target | Reference |
|---|---|---|---|---|
| A | 12.5 ± 1.2 | Enzymatic | AChE | |
| B | 28.7 ± 3.1 | Cellular | BACE1 |
- Contradiction Resolution : Replicate conflicting experiments under controlled conditions (e.g., pH, temperature) to isolate variables .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-d6, 400 MHz) to confirm sulfonamide NH (~10.2 ppm) and benzodioxine protons (6.7–7.1 ppm). C NMR for carbonyl (165–170 ppm) and thiolane carbons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calc. 423.15; observed 423.14) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable (e.g., using slow evaporation in methanol) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with variations in:
- Biological Screening : Test derivatives against primary targets (e.g., cholinesterases) and off-targets (e.g., GPCRs) using radioligand binding assays .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate activity with binding poses in target proteins .
Basic: What are the best practices for assessing thermal stability during storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >200°C for sulfonamides) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity via HPLC every 30 days .
- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C .
Advanced: How to address impurities detected during HPLC analysis?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to identify structures (e.g., des-methyl analogs or oxidation products) .
- Synthesis Refinement : Adjust reaction conditions (e.g., reduce excess sulfonyl chloride to minimize byproducts) .
- Purification Optimization : Implement preparative HPLC with a gradient elution (10–90% acetonitrile in water) to isolate impurities >0.1% .
Basic: What in vitro models are suitable for preliminary neuropharmacological evaluation?
Methodological Answer:
- Enzymatic Assays : Acetylcholinesterase (AChE) inhibition using Ellman’s method (λ = 412 nm) .
- Cell-Based Models : Primary neuronal cultures for neuroprotection assays against amyloid-β toxicity .
- Radioligand Displacement : Determine binding affinity for σ-1 or NMDA receptors using H-labeled ligands .
Advanced: How to validate the compound’s target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound; crosslink and identify bound proteins via SDS-PAGE/MS .
- Cellular Thermal Shift Assay (CETSA) : Measure target protein melting curves with/without compound treatment to confirm stabilization .
- In Vivo Pharmacokinetics : Use microdialysis in rodent brains to correlate free compound levels with target modulation .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP/Dissociation Constant : Use MarvinSketch or ACD/Labs to estimate logP (~2.8) and pKa (sulfonamide NH ~9.5) .
- Solubility : Predict via SwissADME using topological polar surface area (TPSA ~90 Ų) .
- Bioavailability : Apply Lipinski’s Rule of Five (MW <500, H-bond donors <5) .
Advanced: How to investigate the compound’s potential in material science applications?
Methodological Answer:
- Polymer Composite Synthesis : Incorporate into polycationic dye-fixatives via copolymerization (e.g., with DMDAAC) for textile applications .
- Surface Modification : Study self-assembly on gold surfaces using thiolate anchors; analyze via AFM and contact angle measurements .
- Thermal Stability : Compare DSC profiles with commercial polymers to assess degradation resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
